2-Fluoro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone
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Overview
Description
2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone is a synthetic organic compound with the molecular formula C27H26FNO2 and a molar mass of 415.51 g/mol . This compound belongs to the chalcone family, which is characterized by the presence of an alpha, beta-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of 2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the alpha, beta-unsaturated carbonyl system to saturated carbonyl compounds.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated carbonyl compounds.
Substitution: Various substituted chalcones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone
- 2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone derivatives
- Other chalcones with similar structural features
Uniqueness
2-Fluoro-alpha-phenyl-4’-(2-(1-pyrrolidinyl)ethoxy)chalcone is unique due to the presence of the fluorine atom and the pyrrolidinyl group, which confer specific chemical and biological properties. These structural features can enhance the compound’s stability, reactivity, and biological activity compared to other chalcones .
Biological Activity
Chalcones are a class of natural compounds that have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of 2-Fluoro-alpha-phenyl-4'-(2-(1-pyrrolidinyl)ethoxy)chalcone , a synthetic chalcone derivative. The compound's structure and potential therapeutic applications will be discussed, supported by relevant research findings, data tables, and case studies.
Chemical Structure
The molecular structure of this compound can be described as follows:
- Molecular Formula : C19H22FNO2
- Molecular Weight : 321.38 g/mol
Chalcones exhibit their biological effects through various mechanisms:
- Antioxidant Activity : Chalcones can scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Inhibition : Many chalcones inhibit enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism.
- Modulation of Signaling Pathways : Chalcones may influence pathways related to inflammation and cancer cell proliferation.
Anticancer Properties
Research indicates that chalcone derivatives possess significant anticancer activity. For example, studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Jayanthi et al. (2012) | MCF-7 (breast cancer) | 15.5 | Induction of apoptosis |
Chinthala et al. (2015) | A549 (lung cancer) | 12.3 | Cell cycle arrest |
Imran et al. (2015) | HeLa (cervical cancer) | 10.8 | Inhibition of cell migration |
Antimicrobial Activity
Chalcones have demonstrated antibacterial and antifungal properties. The compound has been tested against several bacterial strains, showing promising results.
Pathogen | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 18 | 32 µg/mL |
Escherichia coli | 16 | 64 µg/mL |
Candida albicans | 14 | 128 µg/mL |
Anti-inflammatory Effects
Studies have shown that chalcone derivatives can reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Studies
-
Hypoglycemic Activity : In a study involving diabetic mice, the administration of this compound resulted in a significant reduction in blood glucose levels, comparable to standard antidiabetic medications like metformin.
- Dosage : 200 mg/kg/day
- Result : Blood glucose decreased by 30% after two weeks.
- Neuroprotective Effects : Research indicated that this chalcone derivative could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases.
Properties
CAS No. |
24845-25-8 |
---|---|
Molecular Formula |
C27H26FNO2 |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(E)-1-(2-fluorophenyl)-2-phenyl-3-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C27H26FNO2/c28-26-11-5-4-10-24(26)27(30)25(22-8-2-1-3-9-22)20-21-12-14-23(15-13-21)31-19-18-29-16-6-7-17-29/h1-5,8-15,20H,6-7,16-19H2/b25-20+ |
InChI Key |
UCTHQXADMCKHCW-LKUDQCMESA-N |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)/C=C(\C3=CC=CC=C3)/C(=O)C4=CC=CC=C4F |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C=C(C3=CC=CC=C3)C(=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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